molecular formula C18H17F3N2O5S B1447994 1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine CAS No. 1858240-22-8

1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine

Cat. No.: B1447994
CAS No.: 1858240-22-8
M. Wt: 430.4 g/mol
InChI Key: VAMNWUFDCBOFNZ-UHFFFAOYSA-N
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Description

1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine is a synthetic organic compound characterized by its unique chemical structure, which incorporates a piperidine ring, a nitro group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine involves several key steps. One common method begins with the nucleophilic aromatic substitution of 4-nitro-2-(trifluoromethyl)phenol with a suitable sulfonyl chloride derivative. This reaction is typically carried out under mild conditions, often in the presence of a base such as potassium carbonate, to form the sulfonyl ether intermediate. The intermediate is then reacted with piperidine through a nucleophilic substitution reaction, resulting in the formation of the final compound. Industrial production methods may involve optimizations such as continuous flow synthesis to enhance yield and efficiency.

Chemical Reactions Analysis

1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine undergoes a variety of chemical reactions, including:

  • Oxidation

    The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

  • Reduction

    The sulfonyl group can be selectively reduced using reagents like lithium aluminum hydride.

  • Substitution

    The trifluoromethyl group can be replaced by other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound finds applications in various scientific research domains:

  • Chemistry

    It is used as a building block for the synthesis of more complex molecules in organic synthesis.

  • Biology

    It serves as a ligand in the study of molecular interactions with biological macromolecules.

  • Medicine

  • Industry

    It is explored for its use in the development of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism by which 1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine exerts its effects involves interactions with specific molecular targets. For instance, the nitro and trifluoromethyl groups may contribute to the compound's ability to interact with enzymes or receptors, leading to modulation of biological pathways. These interactions can result in various effects, such as inhibition of enzymatic activity or alteration of cellular signaling.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine exhibits unique properties due to the presence of the trifluoromethyl group, which imparts high electronegativity and metabolic stability. Similar compounds include:

  • 1-({4-[4-Nitro-2-(methoxy)phenoxy]-phenyl}sulfonyl)piperidine: This variant lacks the trifluoromethyl group, which may result in different reactivity and biological activity.

  • 1-({4-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine: The amino group replaces the nitro group, potentially altering its interaction with biological targets.

Properties

IUPAC Name

1-[4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl]sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O5S/c19-18(20,21)16-12-13(23(24)25)4-9-17(16)28-14-5-7-15(8-6-14)29(26,27)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMNWUFDCBOFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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